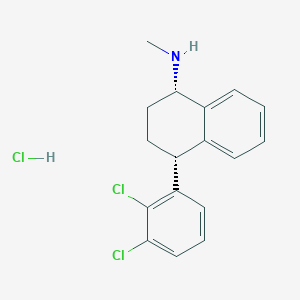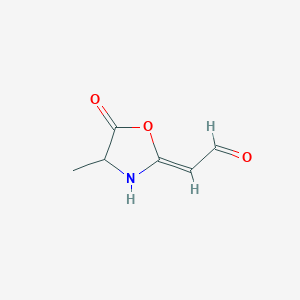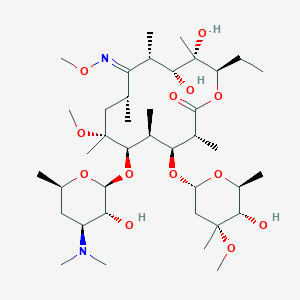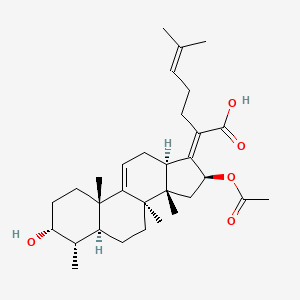![molecular formula C₁₂H₁₁NO₂ B1147348 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 134107-65-6](/img/structure/B1147348.png)
3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxazoline derivatives, such as 4-Phenyl-3-oxazolin-5-ones, involves the irradiation of 3-phenyl-2H-azirines, leading to the formation of reactive intermediates that can be trapped by carbon dioxide to yield oxazolines. This process underscores the versatility of phenyl-substituted azirines in synthesizing oxazoline and oxazolone derivatives through photochemical reactions (Gakis et al., 1976). Moreover, the introduction of various substituents and functional groups into the oxazoline ring has been explored, demonstrating the compound's adaptability in synthesis strategies (Misra & Ila, 2010).
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the molecular structure of related compounds, revealing intricate details about their configuration and conformation. For instance, the crystal structure analysis of similar bicyclic lactams shows the presence of weak intermolecular interactions that influence the packing and stability of these molecules (Zhang, Pan, & Xia, 2015).
Applications De Recherche Scientifique
-
Electrochromic Polymers
- Field : Material Science
- Application : Used in the synthesis of novel soluble electrochromic polymers .
- Method : Prepared by chemical polymerization including indolo[3,2-b]carbazole (IC) units as the donor, diketopyrrolopyrrole (DPP) units as the acceptor and bithiophene units as the bridging group .
- Results : The polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .
-
Lithium-Ion Batteries
- Field : Energy Storage
- Application : Used as high-performance anode material for lithium-ion batteries .
- Method : Synthesized compounds were loaded in graphene aerogels .
- Results : The electrode exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1. Even at a current density of 1000 mA g −1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g −1 with a capacity retention of 80.7% .
-
Three-dimensional thiophene-diketopyrrolopyrrole-based molecules
-
Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives
- Field : Material Science
- Application : Used in the synthesis of three pyrrolo [3,2- b ]pyrrole-1,4-dione (isoDPP) derivatives .
- Method : Thin films of the compounds could be formed by evaporation under vacuum .
- Results : Photophysical measurements showed that the compounds were weakly luminescent, with low radiative rates in solution of order 10 6 s −1 .
-
Three-dimensional thiophene-diketopyrrolopyrrole-based molecules
-
Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives
- Field : Material Science
- Application : Used in the synthesis of three pyrrolo [3,2- b ]pyrrole-1,4-dione (isoDPP) derivatives .
- Method : Thin films of the compounds could be formed by evaporation under vacuum .
- Results : Photophysical measurements showed that the compounds were weakly luminescent, with low radiative rates in solution of order 10 6 s −1 .
Safety And Hazards
Propriétés
IUPAC Name |
3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAPIMIROZBAGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester](/img/no-structure.png)

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)


![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
